N'-cyclohexylidene-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanehydrazide
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Overview
Description
N’-Cyclohexylidene-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)propanehydrazide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a cyclohexylidene group and a propanehydrazide moiety attached to a purine ring. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohexylidene-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)propanehydrazide typically involves the condensation of cyclohexanone with 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclohexylidene-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-Cyclohexylidene-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Cyclohexylidene-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphodiesterases (PDEs) and transient receptor potential (TRP) channels, which are involved in pain and inflammation pathways .
Comparison with Similar Compounds
N’-Cyclohexylidene-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)propanehydrazide can be compared with other purine derivatives, such as:
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds also exhibit significant biological activities, including analgesic and anti-inflammatory properties.
8-Methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: Known for their potential therapeutic applications in pain management and inflammation.
The uniqueness of N’-Cyclohexylidene-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)propanehydrazide lies in its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H22N6O3 |
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Molecular Weight |
346.38 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide |
InChI |
InChI=1S/C16H22N6O3/c1-20-14-13(15(24)21(2)16(20)25)22(10-17-14)9-8-12(23)19-18-11-6-4-3-5-7-11/h10H,3-9H2,1-2H3,(H,19,23) |
InChI Key |
RCAALKNOCKYZET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NN=C3CCCCC3 |
Origin of Product |
United States |
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